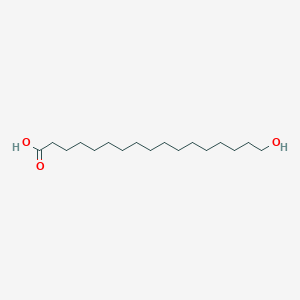

17-Hydroxyheptadecanoic acid

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula of 17-Hydroxyheptadecanoic acid is C17H34O3 . The InChI representation isInChI=1S/C17H34O3/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h18H,1-16H2,(H,19,20) . The Canonical SMILES representation is C(CCCCCCCCCO)CCCCCCC(=O)O . Physical And Chemical Properties Analysis

The molecular weight of 17-Hydroxyheptadecanoic acid is 286.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 16 . The Exact Mass and Monoisotopic Mass are both 286.25079494 g/mol . The physical state of the compound is solid .Wissenschaftliche Forschungsanwendungen

Radiopharmaceutical Applications : 17-Hydroxyheptadecanoic acid derivatives, like [17-18F]-fluoroheptadecanoic acid, are used in radiopharmaceuticals for diagnostic imaging, particularly in myocardial imaging and metabolic studies. These compounds are valuable in assessing myocardial metabolism and heart diseases (Coenen et al., 1986).

Metabolic Tracing and Imaging : Derivatives like 17-I-123-heptadecanoic acid have been utilized in clinical settings for liver and heart scintigraphy, offering insights into the metabolic processes of these organs (Mertens et al., 1984).

Evaluation of Myocardial Fatty Acid Metabolism : Compounds like 17-[4-(2-[18F]fluoroethyl)-1H-1,2,3-triazol-1-yl]-6-thia-heptadecanoic acid are synthesized as PET radiotracers for evaluating fatty acid metabolism in the myocardium. They show high radioactivity accumulation in the heart and undergo metabolic trapping, indicating their potential use in studying heart diseases (Kim et al., 2009).

Lipid Chemistry and Biochemistry : 17-Hydroxy derivatives are involved in the synthesis of specialized pro-resolving mediators and play roles in lipid signaling and inflammation resolution. For instance, 17-oxodocosahexaenoic acid (17-oxoDHA) activates PPARγ and PPARα, indicating its potential in modulating lipid-mediated biological processes (Egawa et al., 2016).

Natural Product Chemistry : Derivatives like 12-hydroxyheptadecanoic acid have been identified in natural products such as resin glycosides from plants like Operculina turpethum, indicating their significance in plant biochemistry (Ding et al., 2012).

Pheromone Biosynthesis : In the study of insect pheromones, 17-Hydroxyheptadecanoic acid derivatives have been found to play a role. For example, in the biosynthesis of sex pheromones in certain moth species, derivatives like 2-methylheptadecane, originating from fatty acids, are significant (Charlton & Roelofs, 1991).

Safety and Hazards

Wirkmechanismus

Target of Action

17-Hydroxyheptadecanoic acid is a hydroxylated fatty acid

Mode of Action

It’s known that hydroxylated fatty acids can participate in various biological processes, including the synthesis of diverse macrocyclic lactones . These lactones are often involved in signaling pathways within cells.

Biochemical Pathways

Given its role in the synthesis of macrocyclic lactones , it may be involved in the biosynthesis of these compounds and their subsequent signaling pathways.

Result of Action

Its role in the synthesis of macrocyclic lactones suggests that it may influence the signaling pathways regulated by these compounds .

Eigenschaften

IUPAC Name |

17-hydroxyheptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h18H,1-16H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRQMZPLCYCFPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCO)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401791 | |

| Record name | 17-hydroxyheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Hydroxyheptadecanoic acid | |

CAS RN |

13099-34-8 | |

| Record name | 17-hydroxyheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

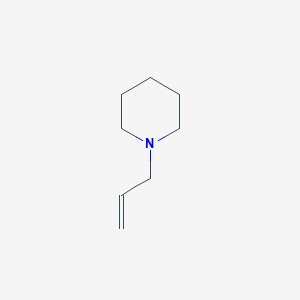

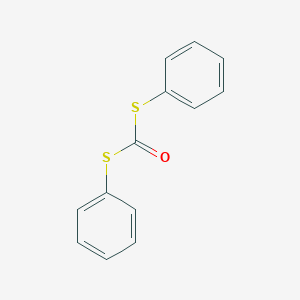

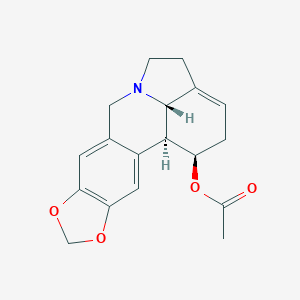

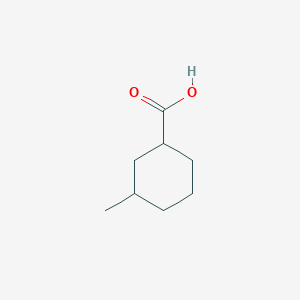

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)

![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)

![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)